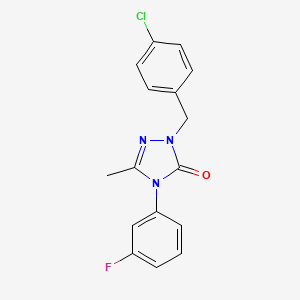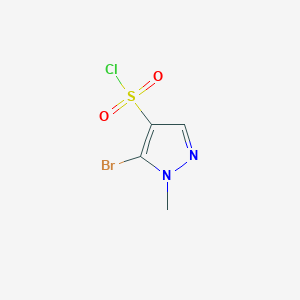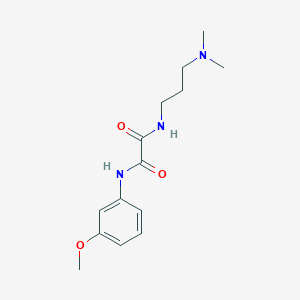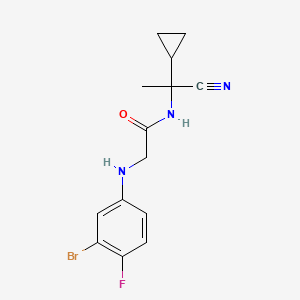
2-(4-chlorobenzyl)-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a 1,2,4-triazole ring, a chlorobenzyl group, and a fluorophenyl group. These groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the chlorobenzyl and fluorophenyl groups. The triazole ring is a site of high electron density and could be involved in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring, the chlorobenzyl group, and the fluorophenyl group would likely affect properties such as solubility, melting point, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound has been synthesized and structurally characterized, with its crystal structures determined through X-ray diffraction. This process revealed the planarity of the molecule and its conformational details (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Microwave-Assisted Synthesis of Phthalocyanines
Phthalocyanines containing a similar structural motif have been prepared through both conventional and microwave-assisted methods. These compounds are soluble in various organic solvents and have been characterized by spectroscopic techniques (Kahveci, Özil, Kantar, Şaşmaz, Işık, & Köysal, 2007).
Antimicrobial Activity Studies
Derivatives of 1,2,4-triazole, structurally related to the compound , have been synthesized and shown to possess antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Crystal Structures and Intermolecular Interactions
The crystal structures and intermolecular interactions of triazolyl-benzimidazole compounds, which are structurally similar, have been studied. The structures are stabilized by hydrogen bonds between the amino group of the triazole and a neighboring molecule's nitrogen atom (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015).
Molecular, Electronic, and Spectroscopic Analysis
A detailed analysis involving DFT calculations, including molecular electrostatic potentials and spectroscopic properties, has been performed for compounds with a similar triazole structure. These analyses help in understanding the electronic properties and potential applications of these compounds (Beytur & Avinca, 2021).
Synthesis and Physical-Chemical Properties
New derivatives of 1,2,4-triazole have been synthesized, with their physical-chemical properties extensively studied. These studies include melting point determination, elemental analysis, and NMR spectroscopy (Bihdan & Parchenko, 2018).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O/c1-11-19-20(10-12-5-7-13(17)8-6-12)16(22)21(11)15-4-2-3-14(18)9-15/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGGPJDADCTBAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)
![3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B2371959.png)
![4-(4-chlorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2371961.png)

![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)
![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)


![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)


![2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2371977.png)

